N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound characterized by the presence of difluoromethyl and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the difluoromethyl sulfonyl intermediate: This step involves the reaction of a suitable aromatic compound with difluoromethyl sulfonyl chloride under controlled conditions.
Coupling with piperidin-1-ylsulfonyl benzamide: The intermediate is then reacted with piperidin-1-ylsulfonyl benzamide in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides under specific conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(trifluoromethyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
- N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
Uniqueness
N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(difluoromethylsulfonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O5S2/c20-19(21)29(25,26)16-9-7-15(8-10-16)22-18(24)14-5-4-6-17(13-14)30(27,28)23-11-2-1-3-12-23/h4-10,13,19H,1-3,11-12H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIFBUPLEGVABT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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